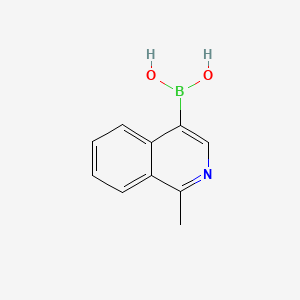
2-(Methoxymethyl)butanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)butanoic acid is an organic compound with the molecular formula C6H12O3. It is a branched-chain alkyl carboxylic acid, which means it contains a carboxyl group (-COOH) attached to a branched alkyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Methoxymethyl)butanoic acid can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-chlorobutane reacts with carbon dioxide to form the desired product . Another method includes the use of sodium methoxide and 2,6-dichlorotoluene in a reaction that involves heating and subsequent addition of dry ice .
Industrial Production Methods
Industrial production of 2-(Methoxymethyl)butanoic acid typically involves large-scale Grignard reactions due to their efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxymethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(Methoxymethyl)butanoic acid has several applications in scientific research:
Biology: It is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)butanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can form hydrogen bonds and interact with enzymes and receptors in biological systems. The methoxy group can also participate in various chemical reactions, influencing the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbutanoic acid: Similar in structure but lacks the methoxy group.
2-Methoxybutanoic acid: Similar but with a different position of the methoxy group.
4-(Methoxymethyl)butanoic acid: Similar but with the methoxy group on a different carbon atom.
Uniqueness
2-(Methoxymethyl)butanoic acid is unique due to the specific position of the methoxy group, which influences its chemical reactivity and interactions. This unique structure makes it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C6H12O3 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
2-(methoxymethyl)butanoic acid |
InChI |
InChI=1S/C6H12O3/c1-3-5(4-9-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |
Clé InChI |
WFZMSGKKLBCPRL-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


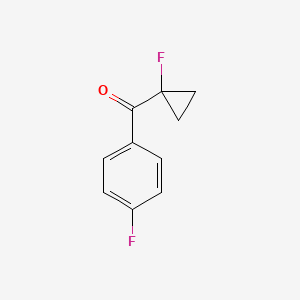
![[(Z)-6,7-dihydroxy-3,7-dimethyloct-2-enyl] N-phenylcarbamate](/img/structure/B13448474.png)
![1-[(3S,3AR,6S,6aR)-3-[[4-(4-Dimethylaminophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-6-yl]-3-naphthalen-1-ylurea](/img/structure/B13448489.png)
![3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13448494.png)

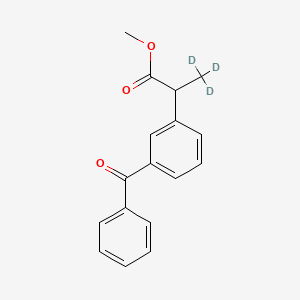
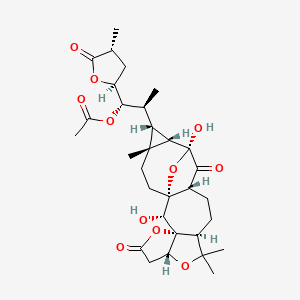
![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B13448510.png)

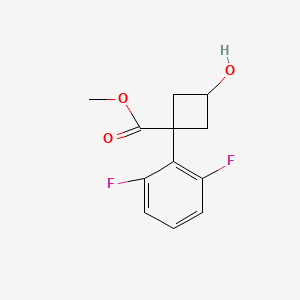
![1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B13448543.png)
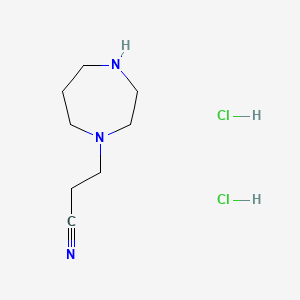
![4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13448551.png)
